2,2,2-Trifluoroacetaldehyde hydrate

Description

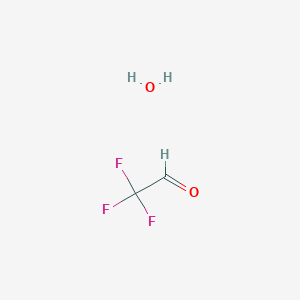

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,2-trifluoroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFRFZGABIRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381793 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33953-86-5 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoroacetaldehyde Hydrate for Researchers and Drug Development Professionals

An authoritative resource on the synthesis, properties, and applications of 2,2,2-trifluoroacetaldehyde hydrate, a pivotal reagent in modern medicinal and agrochemical chemistry.

Introduction

2,2,2-Trifluoroacetaldehyde, also known as fluoral, is a gaseous trifluoromethylated aldehyde. In the presence of water, it readily forms the stable, solid this compound (CF₃CH(OH)₂), the form in which it is most commonly handled and utilized in synthetic chemistry.[1][2] The introduction of a trifluoromethyl group (-CF₃) into organic molecules can profoundly enhance their pharmacological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, this compound has emerged as a crucial building block for the synthesis of a wide array of pharmaceuticals and agrochemicals, including GABA-B receptor agonists and renin inhibitors.[3][4] This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety considerations.

Chemical and Physical Properties

This compound is a white crystalline solid that is soluble in water.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃F₃O₂ | [2][5] |

| Molecular Weight | 116.04 g/mol | [5] |

| Melting Point | 93-94 °C | |

| Boiling Point | 104-106 °C | [3] |

| Density | 1.44 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.340 | |

| CAS Number | 33953-86-5 | [5] |

Spectroscopic Data

¹H NMR: A spectrum for this compound is available on ChemicalBook, though detailed peak assignments are not provided.[6] Based on the structure, one would expect a quartet for the methine proton (CH) due to coupling with the three fluorine atoms, and a broad singlet for the two hydroxyl protons (OH).

¹³C NMR: The spectrum would be expected to show a quartet for the carbon bearing the trifluoromethyl group (CF₃) and a signal for the diol carbon (CH(OH)₂).

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations, as well as C-F stretching vibrations, would also be present.

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, with a borohydride reducing agent in a hydroxylic solvent.

Synthesis of this compound.

Experimental Protocol: Synthesis from Ethyl Trifluoroacetate

This protocol is adapted from a patented procedure.

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

Water

-

Concentrated hydrochloric acid

-

Sodium chloride

Procedure:

-

A solution of sodium borohydride (11.5 g) in water (100 ml) is added over a period of one hour to a solution of ethyl trifluoroacetate (142 g) in tetrahydrofuran (THF) (500 ml), maintaining the temperature of the reaction mixture between 15 and 18°C.

-

When the addition is complete, water (10 ml) is added, and the mixture is stirred for a further 30 minutes.

-

Concentrated hydrochloric acid (10 ml) is then added dropwise with stirring to adjust the mixture to pH 2-3, followed by the addition of solid sodium chloride (15 g).

-

The organic phase is separated and fractionally distilled at atmospheric pressure to yield this compound as a 60% w/w aqueous solution with a boiling point of 104-105°C.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the trifluoromethyl group into organic molecules.

Nucleophilic Trifluoromethylation

The compound serves as an atom-economical source of the trifluoromethyl nucleophile for addition to carbonyl compounds, forming trifluoromethylated alcohols.

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 33953-86-5 [chemicalbook.com]

- 4. This compound | 33953-86-5 [amp.chemicalbook.com]

- 5. This compound | C2H3F3O2 | CID 2781366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIFLUOROACETALDEHYDE HYDRATE(421-53-4) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Molecular Structure of 2,2,2-Trifluoroacetaldehyde Hydrate (Fluoral Hydrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroacetaldehyde, commonly known as fluoral, is a highly reactive aldehyde gas. In the presence of water, it readily forms a stable, crystalline geminal diol, 2,2,2-trifluoroacetaldehyde hydrate (CF₃CH(OH)₂), also called fluoral hydrate. This document provides an in-depth technical overview of the molecular structure of fluoral hydrate, summarizing its physicochemical properties, spectroscopic signature, and key experimental protocols for its synthesis and analysis. The information is tailored for professionals in chemical research and drug development who utilize fluorinated compounds.

Introduction

This compound is the hydrated form of trifluoroacetaldehyde, an important building block in fluoro-organic chemistry. Unlike its parent aldehyde, which is a gas at room temperature and prone to polymerization, fluoral hydrate is a stable, manageable solid.[1] Its stability arises from the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which favors the hydrated geminal diol structure over the carbonyl form. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including GABAB agonists and renin inhibitors, and is a precursor for producing 2,2,2-trifluoroethanol.[2] Understanding its precise molecular structure is crucial for predicting its reactivity and designing synthetic pathways.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃F₃O₂ | [3][4][5] |

| Molecular Weight | 116.04 g/mol | [3][4] |

| IUPAC Name | 2,2,2-trifluoroethane-1,1-diol | N/A |

| CAS Number | 33953-86-5 | [2][3] |

| Appearance | Colorless crystals / white solid | [1] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 104-106 °C (for ~75% aq. solution) | [2] |

| Density | ~1.44 g/mL at 20 °C | [2] |

Molecular Structure and Geometry

The central methine carbon atom in fluoral hydrate is sp³ hybridized, resulting in a tetrahedral geometry. It is bonded to a hydrogen atom, a trifluoromethyl group, and two hydroxyl groups. The highly electronegative fluorine atoms in the -CF₃ group significantly influence the electron density distribution across the molecule, enhancing the stability of the geminal diol.

Table 2: Predicted Molecular Geometry Parameters

| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |

| Bond Length | C-C | ~1.54 | Bond Angle | O-C-O | ~109.5° |

| Bond Length | C-F | ~1.35 | Bond Angle | F-C-F | ~109.5° |

| Bond Length | C-O | ~1.43 | Bond Angle | O-C-C | ~109.5° |

| Bond Length | O-H | ~0.96 | Bond Angle | H-C-C | ~109.5° |

| Bond Length | C-H | ~1.09 | Bond Angle | C-O-H | ~109.5° |

| Note: Values are averaged from standard tables for organic molecules and may vary slightly in the actual structure.[6][7] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of fluoral hydrate and studying its behavior.

NMR spectroscopy is a powerful tool for elucidating the structure of fluoral hydrate.

-

¹H NMR: The proton NMR spectrum is expected to show two main signals. The methine proton (-CH) signal would appear as a quartet due to coupling with the three equivalent fluorine atoms of the -CF₃ group. This quartet may be further split by the hydroxyl protons if the exchange rate is slow. The two hydroxyl (-OH) protons would typically appear as a single, potentially broad peak, the position of which is dependent on concentration and solvent.

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear signature for the -CF₃ group. It is expected to show a doublet, resulting from the coupling of the three equivalent fluorine atoms with the single methine proton. Studies have shown that in solution, the ¹⁹F NMR can reveal the presence of multiple species in equilibrium, such as the hydrate and the hemihydrate.

The IR spectrum of fluoral hydrate is characterized by the vibrational frequencies of its functional groups.

Table 3: Characteristic IR Absorption Frequencies for Fluoral Hydrate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (methine) | Stretching | 2850 - 3000 | Medium |

| C-O (alcohol) | Stretching | 1000 - 1300 | Strong |

| C-F (fluoroalkane) | Stretching | 1000 - 1400 | Very Strong, Multiple Bands |

Experimental Protocols & Workflows

A common and efficient method for preparing fluoral hydrate is the reduction of an ester of trifluoroacetic acid.

Methodology:

-

Preparation: A solution of ethyl trifluoroacetate is prepared in a suitable solvent, such as 2-methoxyethyl ether, and cooled to below 0°C in an ice bath.

-

Reduction: A solution of sodium borohydride (NaBH₄) in water is added slowly to the cooled ester solution with continuous stirring, ensuring the temperature remains below 0°C. Approximately one equivalent of the borohydride is typically used.

-

Workup: After the reaction is complete, the organic phase is separated.

-

Purification: The product, this compound, is isolated from the organic phase by fractional distillation, typically yielding a concentrated aqueous solution.

Confirming the molecular structure of the synthesized product involves a systematic analytical approach.

Chemical Behavior and Equilibrium

In solution, particularly in organic solvents, fluoral hydrate can exist in equilibrium with other species. NMR studies have suggested the presence of a hemihydrate, formed from the reaction of fluoral hydrate with a molecule of fluoral. This dynamic equilibrium is important to consider when using fluoral hydrate in reactions where the free aldehyde might be the reactive species.

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. This compound | 33953-86-5 [chemicalbook.com]

- 3. This compound | C2H3F3O2 | CID 2781366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 33953-86-5|this compound|BLD Pharm [bldpharm.com]

- 6. webassign.net [webassign.net]

- 7. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

An In-depth Technical Guide to the Synthesis and Preparation of 2,2,2-Trifluoroacetaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroacetaldehyde, also known as fluoral, is a key building block in the synthesis of various pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group. In its anhydrous form, it exists as a gas at room temperature, which makes it challenging to handle.[1] Consequently, it is most commonly prepared and utilized in its stable, hydrated form, 2,2,2-trifluoroacetaldehyde hydrate (fluoral hydrate). This technical guide provides a comprehensive overview of the principal methods for the synthesis and preparation of this compound, with a focus on laboratory-scale procedures. Detailed experimental protocols, quantitative data comparisons, and process visualizations are presented to aid researchers in the efficient and safe production of this important reagent.

Introduction

This compound (CF₃CH(OH)₂) is a geminal diol that is the hydrated form of 2,2,2-trifluoroacetaldehyde.[1] It is a colorless liquid under standard conditions and is the commercially available and commonly used form of fluoral.[2][3] The high electrophilicity of the aldehyde, enhanced by the electron-withdrawing trifluoromethyl group, makes it a valuable reagent for introducing the CF₃CH(OH)- moiety or, after subsequent transformation, the trifluoromethyl group into organic molecules.

This guide will focus on the most prevalent and practical synthetic routes to this compound, including the reduction of trifluoroacetic acid derivatives and the oxidation of 2,2,2-trifluoroethanol. Industrial manufacturing methods will also be briefly discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂H₃F₃O₂ |

| Molecular Weight | 116.04 g/mol [4] |

| Boiling Point | 104-106 °C[2][3] |

| Density | 1.44 g/mL at 20 °C[2][3] |

| CAS Number | 33953-86-5[4] |

| Appearance | Colorless liquid |

Synthetic Routes and Methodologies

The following sections detail the most common laboratory-scale methods for the synthesis of this compound. A general workflow for the synthesis and purification is depicted below.

References

2,2,2-trifluoroacetaldehyde hydrate reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 2,2,2-Trifluoroacetaldehyde Hydrate

Introduction

2,2,2-Trifluoroacetaldehyde, commonly known as fluoral, is a fluorinated derivative of acetaldehyde with the chemical formula CF₃CHO.[1] It is a highly electrophilic gas at room temperature due to the strong electron-withdrawing effect of the trifluoromethyl group. This high electrophilicity dictates its chemistry, most notably its rapid and reversible reaction with water to form a stable geminal diol, this compound (fluoral hydrate), with the formula CF₃CH(OH)₂.[1] Unlike its non-fluorinated counterpart, acetaldehyde, the equilibrium for fluoral heavily favors the hydrated form. This stability makes the hydrate the common commercially available and utilized form of the reagent.

This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, focusing on its formation and its utility as a versatile building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging fluorinated compounds in their work.

The Hydration-Dehydration Equilibrium Mechanism

The primary reaction mechanism associated with 2,2,2-trifluoroacetaldehyde is its equilibrium with the hydrate form. The strong inductive effect of the CF₃ group destabilizes the carbonyl double bond, making the carbonyl carbon exceptionally electron-poor and thus highly susceptible to nucleophilic attack by water.

The formation of the hydrate is a reversible nucleophilic addition reaction.[2] In an aqueous solution, there is a constant equilibrium between the aldehyde and the gem-diol.[2] While the reaction can proceed under neutral conditions, it is subject to acid and base catalysis.

Caption: Equilibrium between 2,2,2-trifluoroacetaldehyde and its hydrate.

Role as a Trifluoromethyl (CF₃⁻) Source: Nucleophilic Trifluoromethylation

A significant application of this compound is its use as an atom-economical source of the trifluoromethyl nucleophile (CF₃⁻).[3][4] This transformation is achieved by treating the hydrate with a strong base, such as potassium tert-butoxide (t-BuOK), in an aprotic polar solvent like DMF. The mechanism involves a retro-carbonyl addition reaction.

The process is initiated by the deprotonation of one of the hydroxyl groups of the hydrate. The resulting anionic intermediate then collapses, releasing the trifluoromethyl anion (CF₃⁻) and generating formate as a stable byproduct. The liberated CF₃⁻ can then react with various electrophiles, such as aldehydes and ketones, to afford α-trifluoromethyl alcohols.[3][4]

Caption: Mechanism of nucleophilic trifluoromethylation using fluoral hydrate.

Synthesis of Trifluoroacetonitrile Precursors

This compound serves as a key starting material for the synthesis of stable precursors to trifluoroacetonitrile (CF₃CN), a valuable but highly toxic and difficult-to-handle gas.[5][6][7] The reaction involves a condensation reaction between fluoral hydrate and a hydroxylamine derivative.

The mechanism follows the classical pathway for imine/oxime formation. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the transiently formed fluoral. This is followed by dehydration to yield the corresponding O-(aryl)oxime. This stable, solid precursor can then release CF₃CN in quantitative yield under mild basic conditions.[5][6]

Caption: Synthesis of trifluoroacetonitrile precursors from fluoral hydrate.

The Castagnoli-Cushman Reaction (CCR)

Fluoral hydrate is a substrate for the Castagnoli-Cushman Reaction (CCR), a multicomponent reaction that produces substituted lactams.[8][9][10][11] The reaction first involves the formation of an imine (azomethine) from fluoral hydrate and a primary amine. This imine then reacts with a cyclic anhydride.

The mechanism proceeds via the following key steps:

-

Imine Formation: Fluoral hydrate reacts with an amine to form a trifluoroethylidene methanamine (CF₃CH=NR).

-

Reaction with Anhydride: The imine reacts with the cyclic anhydride to form a zwitterionic intermediate.

-

Cyclization and Rearrangement: The intermediate undergoes intramolecular cyclization and subsequent rearrangement to yield the final lactam product with a carboxylic acid functionality.

It has been noted that the strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the reactivity of the derived azomethines in the CCR.[10][11] This can lead to side reactions, such as a[1][3]-hydride shift in the imine intermediate, depending on the reaction conditions and the anhydride used.[8][9][10]

Caption: Core pathway of the Castagnoli-Cushman Reaction with fluoral.

Quantitative Data Summary

The following table summarizes key quantitative data from the cited literature regarding reactions involving this compound.

| Reaction Type | Substrate/Reagent | Conditions | Product | Yield | Reference |

| Nucleophilic Trifluoromethylation | Benzaldehyde | t-BuOK, DMF, -50 °C to RT | 1-Phenyl-2,2,2-trifluoroethanol | 85% | [3][12] |

| Nucleophilic Trifluoromethylation | 4-Methoxybenzaldehyde | t-BuOK, DMF, -50 °C to RT | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92% | [3][12] |

| Nucleophilic Trifluoromethylation | Cyclohexanone | t-BuOK, DMF, -50 °C to RT | 1-(Trifluoromethyl)cyclohexanol | 78% | [3][12] |

| Oxime Formation | Hydroxylamine | Mildly basic | 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime | Quantitative | [5][6] |

| CF₃CN Release | O-(Aryl)oxime | Triethylamine | Trifluoroacetonitrile | 99% (NMR Yield) | [7] |

| Castagnoli-Cushman Reaction | Homophthalic anhydride, various amines | Toluene, reflux | (3R,4R)-1-oxo-3-(trifluoromethyl)-tetrahydroisoquinoline-4-carboxylic acid | 54-55% | [8][9] |

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Carbonyl Compounds[3]

-

To a stirred solution of this compound (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, add a solution of potassium tert-butoxide (t-BuOK) (673 mg, 6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes while maintaining the temperature at -50 °C.

-

Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C.

-

Continue stirring for 1 hour at -50 °C.

-

Allow the reaction mixture to warm gradually to room temperature.

-

Quench the reaction by adding water.

-

Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the α-trifluoromethyl alcohol product.

Protocol 2: Preparation of 2,2,2-Trifluoroacetaldehyde O-(Phenyl)oxime[6]

Note: This protocol is adapted from the general principles described in the synthesis of O-(aryl)oximes.

-

Combine this compound and a hydroxylamine derivative in a suitable solvent.

-

Optimize reaction conditions (e.g., temperature, reaction time, and potential use of a mild acid or base catalyst) to drive the condensation and dehydration.

-

Monitor the reaction for the formation of the oxime product, which is described as a stable white solid.[7]

-

Upon completion, isolate the product. The precursor is reported to be isolatable on a 5-gram scale and is stable in air for several months.[7]

-

The isolated O-(aryl)oxime can be used to generate trifluoroacetonitrile by treating it with a mild base like triethylamine.[7]

Protocol 3: General Procedure for the Castagnoli-Cushman Reaction[8][9]

-

Imine Formation: Add a solution of the primary amine (0.1 mol) in dichloromethane (DCM, 300 mL) to this compound (75% in H₂O, 23.15 g, 0.15 mol).

-

Add 3Å molecular sieves (50 g) to the mixture to facilitate dehydration.

-

Stir the mixture for 24 hours.

-

Filter off the molecular sieves and wash them twice with DCM.

-

Evaporate the solvent from the combined filtrate.

-

CCR Step: Dissolve the crude imine residue in toluene (300 mL).

-

Add p-toluenesulfonic acid monohydrate (344 mg, 1.8 mmol) and the desired cyclic anhydride.

-

Reflux the reaction mixture using a Dean-Stark trap for 16 hours to remove water.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

Protocol 4: Removal of Excess Water from Commercial Trifluoroacetaldehyde Hydrate[3]

-

Dissolve commercial this compound (5.00 g, 32.9 mmol) in 100 mL of anhydrous diethyl ether (Et₂O).

-

With vigorous stirring, add anhydrous calcium chloride (CaCl₂, 1.21 g, 11.0 mmol) in small portions.

-

Stir the resulting mixture for 2 hours.

-

Quickly filter the mixture via suction filtration under air.

-

Remove the solvent from the filtrate under reduced pressure to yield the partially dried product, which can be characterized by ¹⁹F NMR to determine the water content.

References

- 1. Fluoral - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluoral Hydrate: A Perspective Substrate for the Castagnoli-Cushman Reaction - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of Fluoral Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for fluoral hydrate (2,2,2-trifluoroethane-1,1-diol). Due to the limited availability of specific stability data for fluoral hydrate in publicly accessible literature, this guide integrates established principles of pharmaceutical stability testing, knowledge of aldehyde chemistry, and data from structurally related compounds to provide a robust framework for its handling, storage, and analysis.

Physicochemical Properties and General Stability

Fluoral hydrate is the hydrated form of fluoral (trifluoroacetaldehyde). The anhydrous form is a gas at room temperature and has a high tendency to polymerize into a waxy, white solid.[1] The hydrate is formed upon contact with water and is the more stable and commonly used form.[1]

Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃F₃O₂ | [1] |

| Molar Mass | 116.04 g/mol | |

| Appearance | Colorless crystals or liquid | [1] |

| Melting Point | 66 °C | [1] |

| Boiling Point | 104-106 °C | |

| Solubility | Soluble in water |

The primary stability concern for fluoral hydrate is its inherent tendency to polymerize, a common characteristic of aldehydes. This process can be influenced by storage conditions. To minimize polymerization and other potential degradation pathways, fluoral hydrate should be stored at 2-8°C in a tightly sealed container, protected from light.

Potential Degradation Pathways

While specific degradation pathways for fluoral hydrate are not extensively documented, based on the chemistry of aldehydes and halogenated compounds, several potential degradation routes can be postulated. Forced degradation studies are essential to identify the actual degradation products and pathways.

A significant degradation pathway for fluoral, the anhydrous form, is polymerization .[1] Although the hydrate is more stable, conditions that favor dehydration could potentially lead to the formation of the aldehyde and subsequent polymerization.

Other potential degradation pathways that should be investigated in forced degradation studies include:

-

Hydrolysis: While fluoral hydrate is stable in neutral aqueous solutions, extreme pH conditions (acidic or basic) could potentially lead to the formation of trifluoroacetic acid or other degradation products.

-

Oxidation: The aldehyde group is susceptible to oxidation, which could lead to the formation of trifluoroacetic acid.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Photolysis of fluoral has been reported to yield fluoroform, hexafluoroethane, and carbon monoxide.[1]

-

Thermal Degradation: Elevated temperatures can accelerate polymerization and other degradation reactions.

The following diagram illustrates the potential degradation pathways of fluoral hydrate that should be investigated.

Caption: Potential degradation pathways of fluoral hydrate.

Recommended Storage Conditions

Based on available safety data sheets and general chemical handling principles, the following storage conditions are recommended for fluoral hydrate to ensure its stability and minimize degradation.

| Parameter | Recommendation |

| Temperature | 2-8°C (Refrigerated) |

| Container | Tightly sealed, inert material (e.g., glass) |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) if possible, especially for long-term storage, to prevent oxidation. |

| Light Protection | Protect from light by using amber-colored containers or storing in a dark location. |

Experimental Protocols for Stability Testing

A comprehensive stability testing program for fluoral hydrate should include long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and validate stability-indicating analytical methods.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to an extent of 5-20% to ensure that the analytical method can detect and resolve the degradation products from the parent compound.

Table of Forced Degradation Conditions:

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 1. Prepare a solution of fluoral hydrate in 0.1 M HCl. 2. Store at 60°C for up to 7 days. 3. Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days). 4. Neutralize samples before analysis. |

| Base Hydrolysis | 1. Prepare a solution of fluoral hydrate in 0.1 M NaOH. 2. Store at room temperature for up to 24 hours. 3. Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours). 4. Neutralize samples before analysis. |

| Oxidation | 1. Prepare a solution of fluoral hydrate in 3% hydrogen peroxide. 2. Store at room temperature for up to 7 days, protected from light. 3. Withdraw samples at appropriate time points. |

| Thermal Degradation | 1. Store solid fluoral hydrate at 60°C in a controlled oven. 2. Withdraw samples at appropriate time points. |

| Photostability | 1. Expose a solution of fluoral hydrate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). 2. A control sample should be stored in the dark under the same temperature conditions. |

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the stability of fluoral hydrate. Due to the lack of a strong chromophore in fluoral hydrate, direct UV detection in HPLC can be challenging. A common approach for analyzing aldehydes is derivatization to introduce a UV-active or fluorescent tag. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used method.

Proposed HPLC-UV Method with DNPH Derivatization:

-

Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) in a suitable acidic medium (e.g., acetonitrile/perchloric acid).

-

Derivatization Reaction: The aldehyde group of any free fluoral in equilibrium with the hydrate reacts with DNPH to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative.

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength of approximately 360 nm.

-

Quantification: The concentration of the fluoral hydrate derivative can be determined by comparing its peak area to that of a standard of known concentration.

The following diagram illustrates the workflow for the analysis of fluoral hydrate using HPLC with DNPH derivatization.

References

An In-depth Technical Guide to 2,2,2-Trifluoroacetaldehyde Hydrate (CAS 33953-86-5) for Researchers and Drug Development Professionals

An authoritative guide on the properties, synthesis, and applications of 2,2,2-Trifluoroacetaldehyde Hydrate, a key building block in the development of novel therapeutics.

Introduction: this compound (also known as fluoral hydrate) is a geminal diol with the chemical formula C₂H₃F₃O₂. It is the hydrated form of the highly reactive gas trifluoroacetaldehyde. This compound serves as a valuable and versatile fluorinated building block in organic synthesis, particularly in the preparation of compounds with a trifluoromethyl group, which can significantly enhance the pharmacological properties of a molecule. Its utility is pronounced in the synthesis of bioactive molecules, including GABA receptor agonists and renin inhibitors, making it a compound of high interest for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 33953-86-5 | [1] |

| Molecular Formula | C₂H₃F₃O₂ | [1] |

| Molecular Weight | 116.04 g/mol | [1] |

| Melting Point | 93-94 °C | |

| Boiling Point | 104-106 °C | [2] |

| Density | 1.44 g/mL at 20 °C | [2] |

| Refractive Index (n₂₀/D) | 1.340 | [2] |

| Solubility | Soluble in water and methanol. |

| Spectroscopy | Expected Features |

| ¹H NMR | A quartet for the CH proton due to coupling with the three fluorine atoms, and a broad singlet for the two hydroxyl protons. |

| ¹³C NMR | Two signals are expected: one for the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling, and another for the diol carbon. |

| ¹⁹F NMR | A doublet for the three equivalent fluorine atoms due to coupling with the CH proton. |

| FT-IR (cm⁻¹) | Broad O-H stretching band (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum would likely show the molecular ion peak (if observable) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the trifluoromethyl group. |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. A common approach involves the reduction of an ester of trifluoroacetic acid.

Synthesis Protocol: Reduction of Ethyl Trifluoroacetate

This protocol is based on the reduction of an ester of trifluoroacetic acid using a borohydride reducing agent in a hydroxylic solvent.

Reaction Scheme:

CF₃COOCH₂CH₃ + NaBH₄ --(H₂O)--> CF₃CH(OH)₂

Materials:

-

Ethyl trifluoroacetate

-

Sodium borohydride

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium chloride

Procedure:

-

To a solution of ethyl trifluoroacetate in a suitable solvent (e.g., tetrahydrofuran), add an aqueous solution of sodium borohydride dropwise while maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes.

-

Carefully add concentrated hydrochloric acid to adjust the pH of the mixture to 2-3.

-

Saturate the aqueous phase with sodium chloride.

-

Separate the organic phase, and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for introducing the trifluoromethyl group into various molecular scaffolds, leading to compounds with enhanced biological activity.

Synthesis of β-Hydroxy-β-Trifluoromethylated Ketones as Precursors for GABA-B Agonists

β-Hydroxy-β-trifluoromethylated ketones are valuable intermediates in the synthesis of fluorinated analogs of GABA, which have shown potential as GABA-B receptor agonists. An asymmetric synthesis approach allows for the stereoselective preparation of these compounds.[3]

Experimental Workflow for Asymmetric Synthesis and Evaluation:

Protocol for Asymmetric Synthesis of (S)-β-Hydroxy-β-Trifluoromethyl Ketones: [3]

This protocol describes the in situ generation of trifluoroacetaldehyde from its hydrate and subsequent asymmetric carbon-carbon bond formation with a chiral imine.

Materials:

-

This compound

-

Chiral imine (e.g., derived from acetophenone and (R)-1-phenylethylamine)

-

Hexane (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the chiral imine (1.0 mmol) in anhydrous hexane (5 mL).

-

Add this compound (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Quench the reaction by adding 1 M hydrochloric acid (5 mL).

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the (S)-β-hydroxy-β-trifluoromethyl ketone.

Application in Renin Inhibitor Synthesis

The trifluoromethyl ketone moiety is a key pharmacophore in a number of enzyme inhibitors, including those targeting renin, a critical enzyme in the renin-angiotensin system that regulates blood pressure.

The Renin-Angiotensin Signaling Pathway:

The synthesis of renin inhibitors often involves the construction of a transition-state analog that mimics the substrate of renin. Trifluoromethyl ketones, synthesized from precursors like this compound, can serve as potent warheads in these inhibitors.

Biological Activity and Mechanism of Action

GABA Receptor Modulation

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly the GABA-B receptor, are targets for therapeutic intervention in conditions such as spasticity, pain, and addiction. Fluorinated GABA analogs can exhibit altered binding affinities and pharmacokinetic profiles compared to the endogenous ligand.

GABA-B Receptor Signaling Pathway:

Difluoromethyl ketones synthesized from precursors related to this compound have been shown to be agonists at the GABA-B receptor. For instance, certain aromatic difluoromethyl ketones exhibit EC₅₀ values in the low micromolar range at the GABA-B receptor, with selectivity over the GABA-A receptor.[4]

| Compound Class | Target | EC₅₀ / IC₅₀ | Reference |

| Aromatic Difluoromethyl Ketones | GABA-B Receptor | ~10-100 µM | [4] |

Renin Inhibition

Renin is an aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). Inhibition of renin is a therapeutic strategy for the treatment of hypertension. Trifluoromethyl ketones can act as transition-state analog inhibitors of renin, forming a stable hemiacetal with the catalytic aspartate residues in the active site.

Experimental Workflow for Renin Inhibition Assay:

Conclusion

This compound is a valuable reagent for the introduction of the trifluoromethyl group in the synthesis of complex organic molecules. Its utility in the preparation of precursors for GABA-B receptor agonists and renin inhibitors highlights its importance in modern drug discovery. The synthetic protocols and biological data presented in this guide provide a foundation for researchers and drug development professionals to explore the potential of this versatile building block in their own research endeavors. The continued development of synthetic methodologies utilizing this reagent is expected to lead to the discovery of novel and potent therapeutic agents.

References

Navigating the Solubility Landscape of 2,2,2-Trifluoroacetaldehyde Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is a geminal diol with significant applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its high reactivity and the presence of the trifluoromethyl group make it a valuable synthon for introducing trifluoromethyl moieties into target molecules. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment in a drug development context.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Chloral Hydrate (Analogue) in Various Solvents

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | H₂O | 25 | Very Soluble (>100) | [1][2] |

| Ethanol | C₂H₅OH | 25 | Very Soluble | [1][2] |

| Diethyl Ether | (C₂H₅)₂O | 25 | Very Soluble | [1] |

| Benzene | C₆H₆ | 25 | Very Soluble | [1] |

| Acetone | (CH₃)₂CO | 25 | Freely Soluble | [1] |

| Toluene | C₇H₈ | 20 | 21 | [3] |

| Carbon Tetrachloride | CCl₄ | 25 | Sparingly Soluble | [1] |

| Petroleum Ether | - | 25 | Sparingly Soluble | [1] |

Note: "Very Soluble" and "Freely Soluble" are qualitative descriptors from the cited sources and indicate high solubility, though precise quantitative values were not provided in all cases.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a robust framework for the experimental determination of the solubility of this compound in organic solvents. Given the compound's volatility and its nature as a hydrate, specific precautions and methodologies are recommended.

Protocol 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[4][5]

1. Materials and Equipment:

- This compound (solid)

- Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, ethyl acetate, dichloromethane) of high purity

- Analytical balance (± 0.1 mg)

- Vials with Teflon-lined screw caps

- Constant temperature shaker bath or incubator

- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Saturated Solutions:

- Add an excess amount of solid this compound to a series of vials.

- Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

- Securely cap the vials to prevent solvent evaporation, which is crucial for the volatile solute and some solvents.

- Equilibration:

- Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

- Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a pipette.

- Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

- Analysis:

- Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

- Dilute an accurately measured aliquot of the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

- Analyze the diluted solution by a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

- Calculation of Solubility:

- Calculate the concentration of the solute in the original saturated solution from the analytical results and the dilution factor.

- Express the solubility in desired units (e.g., g/100 mL, mg/mL, mol/L).

Protocol 2: Gravimetric Method

This method is simpler but may be less precise than instrumental methods. It is suitable for solvents with low volatility.

1. Materials and Equipment:

- Same as Protocol 1, excluding the HPLC/GC system.

- Vacuum oven or desiccator.

2. Procedure:

- Preparation of Saturated Solutions and Equilibration:

- Follow steps 2.1 and 2.2 from Protocol 1.

- Sample Collection and Preparation:

- Follow step 2.3 from Protocol 1, ensuring the receiving vial is accurately pre-weighed.

- Solvent Evaporation:

- Carefully evaporate the solvent from the filtered solution in the pre-weighed vial. This can be done at room temperature under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute. Given the volatility of this compound, evaporation should be performed with caution.

- Determination of Solute Mass:

- Once the solvent is completely removed, reweigh the vial containing the solid residue.

- The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

- Calculation of Solubility:

- Calculate the solubility based on the mass of the dissolved solute and the initial volume or mass of the solvent used.

Logical Workflow for Solubility Assessment in Drug Development

In the context of drug development, solubility assessment is a critical step that influences lead optimization, formulation development, and ultimately, the bioavailability of a drug candidate.[6][7] The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for solubility assessment in drug development.

Signaling Pathways and Experimental Workflows

For a simple molecule like this compound, the concept of "signaling pathways" in the biological sense is not directly applicable. Its utility lies in its chemical reactivity as a building block. The experimental workflow for its use in synthesis would be specific to the desired reaction and target molecule.

The logical workflow for solubility testing, as depicted in the Graphviz diagram above, provides a generalized experimental workflow relevant to its application in a drug development setting. This workflow outlines the decision-making process from initial screening to formulation and optimization, which is a critical pathway in the journey of a new chemical entity towards becoming a drug.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides a comprehensive framework for researchers and drug development professionals. By utilizing the provided experimental protocols, scientists can generate reliable solubility data, which is essential for optimizing reaction conditions, purification strategies, and formulation design. The solubility data of the analogue, chloral hydrate, offers a preliminary estimation, but experimental determination for the target compound is strongly recommended. The outlined logical workflow for solubility assessment provides a strategic approach to navigating the challenges of compound solubility in the drug discovery and development process.

References

- 1. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. creative-biolabs.com [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols: Trifluoromethylation of Carbonyl Compounds with Fluoral Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nucleophilic trifluoromethylation of carbonyl compounds utilizing the readily available and atom-economical fluoral hydrate (trifluoroacetaldehyde hydrate) as the trifluoromethyl source. This method offers a practical and efficient route to synthesize α-trifluoromethyl alcohols, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Nucleophilic trifluoromethylation of carbonyl compounds is a direct and effective strategy to access trifluoromethylated alcohols. While various reagents have been developed for this purpose, fluoral hydrate emerges as an advantageous precursor due to its commercial availability and high atom economy. This protocol details a method for the in situ generation of the trifluoromethyl anion from fluoral hydrate for subsequent addition to a broad range of aldehydes and ketones.[1][2][3]

Reaction Principle

The protocol is based on the deprotonation of fluoral hydrate using a strong base, such as potassium tert-butoxide (t-BuOK), to generate a reactive trifluoromethyl anion equivalent. This nucleophile then readily attacks the electrophilic carbon of a carbonyl compound to form the corresponding trifluoromethylated alcohol after an aqueous workup. The reaction is typically performed at low temperatures to ensure the stability of the trifluoromethyl anion.[1]

Experimental Protocols

Materials and Reagents

-

Fluoral hydrate (CF3CH(OH)2)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbonyl compound (aldehyde or ketone)

-

Anhydrous diethyl ether (Et2O)

-

Calcium chloride (CaCl2)

-

Trifluorotoluene (PhCF3) as an internal standard for NMR yield determination

-

Saturated aqueous sodium hydrogen carbonate (NaHCO3)

-

2 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Equipment

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard glassware for organic synthesis and workup

-

Rotary evaporator

-

NMR spectrometer

-

Flash chromatography system

Procedure for Removal of Excess Water from Commercial Fluoral Hydrate

Commercial fluoral hydrate may contain excess water, which can affect the reaction efficiency. A drying procedure is recommended for optimal results.[1]

-

To a vigorously stirred solution of commercial fluoral hydrate (1.0 eq) in anhydrous Et2O, add CaCl2 (0.33 eq) in small portions.

-

Stir the mixture for 2 hours.

-

Perform a quick suction filtration in the air.

-

Remove the solvent from the filtrate under reduced pressure to yield the partially dried fluoral hydrate. The water content can be determined by 19F NMR spectroscopy using PhCF3 as an internal standard.[1]

Typical Procedure for Nucleophilic Trifluoromethylation

-

To a stirred solution of dried fluoral hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes while maintaining the temperature at -50 °C.

-

Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C.

-

Stir the reaction for 1 hour at -50 °C.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers successively with saturated aqueous NaHCO3, 2 M HCl, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired α-trifluoromethyl alcohol.

Data Presentation

The following table summarizes the scope of the trifluoromethylation reaction with various aldehydes and ketones using the optimized conditions.[1]

| Entry | Carbonyl Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 89 |

| 2 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-2,2,2-trifluoroethanol | 85 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |

| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |

| 5 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 86 |

| 6 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | No Reaction |

| 7 | 4-(Trifluoromethyl)benzaldehyde | 1-(4-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanol | No Reaction |

| 8 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 91 |

| 9 | Cinnamaldehyde | 1-Phenyl-4,4,4-trifluorobut-1-en-3-ol | 75 |

| 10 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 95 |

| 11 | 4,4'-Dimethylbenzophenone | 1,1-Di(p-tolyl)-2,2,2-trifluoroethanol | 93 |

| 12 | Adamantan-2-one | 2-(Trifluoromethyl)adamantan-2-ol | 82 |

Yields are for the isolated product.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the trifluoromethylation of carbonyl compounds.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the trifluoromethylation reaction.

Troubleshooting

-

Low Yield:

-

Ensure the fluoral hydrate is sufficiently dry. Excess water can consume the base and hinder the reaction.

-

Verify the quality and concentration of the t-BuOK solution.

-

Maintain the low reaction temperature strictly, as the trifluoromethyl anion is unstable at higher temperatures.

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere if substrates are sensitive.

-

-

No Reaction with Electron-Withdrawing Groups:

-

Substrates with strong electron-withdrawing groups on an aromatic ring may be deactivated towards nucleophilic attack. This is a limitation of the current protocol.[1]

-

-

Reaction with Enolizable Carbonyls is Sluggish:

Conclusion

This protocol provides a reliable and efficient method for the nucleophilic trifluoromethylation of a wide range of aldehydes and non-enolizable ketones using fluoral hydrate as an inexpensive and atom-economical CF3 source. The procedure is straightforward and utilizes common laboratory reagents and equipment, making it highly accessible for researchers in both academic and industrial settings. The resulting α-trifluoromethyl alcohols are valuable intermediates for the synthesis of complex fluorinated molecules.

References

- 1. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2,2-Trifluoroacetaldehyde Hydrate as a Versatile Building Block in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,2-Trifluoroacetaldehyde hydrate, also known as fluoral hydrate, is a readily available and versatile building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key medicinal chemistry scaffolds.

Key Applications

The primary applications of this compound in medicinal chemistry include:

-

Nucleophilic Trifluoromethylation: Serving as an atom-economical source of the trifluoromethyl anion (CF₃⁻) for the synthesis of α-trifluoromethyl alcohols.[1][2][3]

-

Synthesis of Bioactive Heterocycles: Acting as a precursor for the synthesis of trifluoromethyl-containing heterocycles such as oxadiazoles.[4][5]

-

Precursor to Key Intermediates: Used in the synthesis of important intermediates like trifluoroacetonitrile.[5][6]

-

Synthesis of GABA-B Agonists and Renin Inhibitors: Employed in the synthesis of molecules targeting the GABA-B receptor and the renin-angiotensin system.[7][8][9][10][11]

Data Presentation

Table 1: Nucleophilic Trifluoromethylation of Carbonyl Compounds

The following table summarizes the yields of α-trifluoromethyl alcohols obtained from the reaction of various carbonyl compounds with this compound.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 85 |

| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 82 |

| 3 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 75 |

| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 88 |

| 5 | Cinnamaldehyde | 1-Phenyl-4,4,4-trifluorobut-1-en-3-ol | 65 |

| 6 | Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 92 |

| 7 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 78 |

Data adapted from Prakash, G. K. S., et al. (2013). J Org Chem, 78(7), 3300-5.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of Carbonyl Compounds

This protocol describes a general method for the synthesis of α-trifluoromethyl alcohols using this compound as the trifluoromethyl source.[2]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

N,N-Dimethylformamide (DMF)

-

Carbonyl compound (e.g., aldehyde or ketone)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of this compound (1.5 mmol) in DMF (1.0 mL) at -50 °C, add a solution of t-BuOK (6.0 mmol) in DMF (3.0 mL) dropwise over 5 minutes.

-

Stir the reaction mixture for 30 minutes, maintaining the temperature at -50 °C.

-

Add a solution of the carbonyl compound (1.0 mmol) in DMF (1.0 mL) to the reaction mixture at -50 °C.

-

Stir the reaction for 1 hour at -50 °C.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethyl alcohol.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.

Signaling Pathways

Molecules synthesized using this compound as a building block can modulate critical biological pathways, such as the GABA-B receptor and the Renin-Angiotensin System.

Caption: GABA-B Receptor Signaling Pathway.[1][3][6][12][13]

Caption: Renin-Angiotensin System and Inhibition.[2][7][8][14][15]

Experimental and Logical Workflows

The following diagrams illustrate the synthetic workflows starting from this compound.

Caption: Nucleophilic Trifluoromethylation Workflow.[1][2][3]

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]

- 3. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile [organic-chemistry.org]

- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of potent, selective, and orally active fluorine-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. egrove.olemiss.edu [egrove.olemiss.edu]

- 12. neurology.org [neurology.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Molecular Signaling Mechanisms of the Renin-Angiotensin System in Heart Failure | Thoracic Key [thoracickey.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for the Synthesis of α-Trifluoromethyl Alcohols Using Fluoral Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α-trifluoromethyl alcohols utilizing fluoral hydrate as a key reagent. The trifluoromethyl group is a crucial motif in pharmaceutical and agrochemical research, and its introduction can significantly enhance the biological activity and physicochemical properties of organic molecules. Fluoral hydrate offers an atom-economical and readily available source for the trifluoromethyl group.

Introduction

α-Trifluoromethyl alcohols are valuable building blocks in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity, basicity, and metabolic stability of a molecule. The synthesis of these alcohols can be achieved through various methods, with the nucleophilic trifluoromethylation of carbonyl compounds being a prominent strategy.[1] Fluoral (trifluoroacetaldehyde) is a highly electrophilic gas that readily forms a stable, crystalline hydrate (CF₃CH(OH)₂).[2] This hydrate serves as a convenient and effective precursor for the trifluoromethyl anion (CF₃⁻) in the presence of a suitable base.[1][3][4]

This protocol details a method for the nucleophilic trifluoromethylation of a broad range of aldehydes and ketones using fluoral hydrate, as developed by Prakash and coworkers.[1] The reaction proceeds under basic conditions to afford the corresponding α-trifluoromethyl alcohols in good to excellent yields.

Reaction Principle

The synthesis of α-trifluoromethyl alcohols from fluoral hydrate involves the in-situ generation of a trifluoromethyl anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF), at low temperatures. A strong base, like potassium tert-butoxide (t-BuOK), is used to deprotonate the fluoral hydrate, facilitating the release of the trifluoromethyl anion. The resulting alkoxide is subsequently protonated during workup to yield the final α-trifluoromethyl alcohol.

A general workflow for this transformation is depicted below:

Caption: Workflow for the synthesis of α-trifluoromethyl alcohols using fluoral hydrate.

Experimental Protocol

This protocol is adapted from the work of Prakash et al. and provides a general procedure for the trifluoromethylation of carbonyl compounds.[1]

Materials:

-

Fluoral hydrate (CF₃CH(OH)₂)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous dimethylformamide (DMF)

-

Aldehyde or ketone substrate

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Thermometer

-

Dropping funnel

-

Standard glassware for extraction and purification

-

Rotary evaporator

Procedure:

-

To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) in a round-bottom flask, add a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) dropwise over 5 minutes at -50 °C.

-

Maintain the reaction mixture at -50 °C and stir for 30 minutes.

-

Add a solution of the carbonyl compound (1.0 mmol) in anhydrous DMF (1.0 mL) to the reaction mixture at -50 °C.

-

Stir the reaction for 1 hour at -50 °C.

-

Allow the reaction mixture to gradually warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired α-trifluoromethyl alcohol.

Quantitative Data Summary

The following tables summarize the yields of α-trifluoromethyl alcohols obtained from the reaction of various aldehydes and ketones with fluoral hydrate under the optimized conditions described in the protocol.[1]

Table 1: Trifluoromethylation of Aldehydes

| Entry | Aldehyde Substrate | Product | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 89 |

| 2 | 4-Methylbenzaldehyde | 1-(p-Tolyl)-2,2,2-trifluoroethanol | 85 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 92 |

| 4 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 88 |

| 5 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 86 |

| 6 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 91 |

Note: Yields are based on the isolated product after purification.[1]

Table 2: Trifluoromethylation of Ketones

| Entry | Ketone Substrate | Product | Yield (%) |

| 1 | Benzophenone | 1,1-Diphenyl-2,2,2-trifluoroethanol | 84 |

| 2 | 4,4'-Dimethylbenzophenone | 1,1-Bis(p-tolyl)-2,2,2-trifluoroethanol | 82 |

| 3 | 4,4'-Dimethoxybenzophenone | 1,1-Bis(4-methoxyphenyl)-2,2,2-trifluoroethanol | 90 |

| 4 | 4,4'-Dichlorobenzophenone | 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol | 85 |

| 5 | Fluorenone | 9-(Trifluoromethyl)-9H-fluoren-9-ol | 78 |

Note: Yields are based on the isolated product after purification.[1]

Reaction Mechanism

The proposed reaction mechanism involves the initial deprotonation of fluoral hydrate by potassium tert-butoxide to form a potassium salt. This intermediate is unstable and readily eliminates potassium fluoride to generate trifluoroacetaldehyde. A second equivalent of base then deprotonates the aldehyde, leading to the formation of the trifluoromethyl anion, which acts as the key nucleophile.

Caption: Proposed mechanism for the formation of α-trifluoromethyl alcohols.

Safety Precautions

-

Fluoral hydrate is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Potassium tert-butoxide is a strong base and is corrosive and flammable. Handle it in a fume hood and away from sources of ignition.

-

Anhydrous DMF is a skin and respiratory irritant. Use in a well-ventilated fume hood.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air.

-

The low-temperature cooling bath should be handled with care to avoid frostbite.

Conclusion

The use of fluoral hydrate as a trifluoromethyl source provides a practical and efficient method for the synthesis of α-trifluoromethyl alcohols.[1][3] The protocol is applicable to a wide range of aldehydes and ketones, offering good to excellent yields. This methodology is a valuable tool for researchers in drug discovery and development for the incorporation of the trifluoromethyl moiety into target molecules.

References

- 1. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoral - Wikipedia [en.wikipedia.org]

- 3. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of 2,2,2-Trifluoroacetaldehyde Hydrate in the Synthesis of Modern Agrochemicals

Introduction

2,2,2-Trifluoroacetaldehyde hydrate, a geminal diol, is a crucial building block in the synthesis of a wide array of modern agrochemicals. The incorporation of the trifluoromethyl (CF₃) group into the molecular structure of pesticides, including herbicides, insecticides, and fungicides, often leads to a significant enhancement of their efficacy and metabolic stability. This is attributed to the unique properties of the trifluoromethyl group, such as its high electronegativity, lipophilicity, and stability to metabolic degradation. This compound serves as a key, atom-economical source for introducing this vital functional group, making it an indispensable reagent for researchers and professionals in the agrochemical industry.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical intermediates and final products.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor for the introduction of the trifluoromethyl group. This is typically achieved through its conversion into more reactive intermediates or its direct use in nucleophilic addition reactions.

Key Applications Include:

-

Synthesis of α-(Trifluoromethyl) Alcohols: These compounds are versatile intermediates that can be further modified to produce a variety of agrochemicals. The reaction of this compound with various nucleophiles, such as Grignard reagents or organolithium compounds, yields secondary α-(trifluoromethyl) alcohols.[3][4][5]

-

Formation of Trifluoromethylated Heterocycles: Many potent agrochemicals feature heterocyclic ring systems. This compound can be used in condensation reactions with amines, anilines, and other bifunctional compounds to construct trifluoromethyl-substituted heterocycles, which are common scaffolds in modern pesticides.

-

Nucleophilic Trifluoromethylation: A protocol has been developed for the nucleophilic trifluoromethylation of carbonyl compounds using this compound as a trifluoromethyl source. This method provides a facile route to α-trifluoromethyl alcohols, which are important precursors for various agrochemicals.[3][4][5]

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 421-53-4 |

| Molecular Formula | C₂H₃F₃O₂ |

| Molecular Weight | 116.04 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | 104-106 °C |

| Density | 1.44 g/mL at 20 °C |

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the use of this compound in the synthesis of agrochemical intermediates.

Protocol 1: General Procedure for the Synthesis of α-(Trifluoromethyl) Alcohols via Nucleophilic Trifluoromethylation

This protocol describes a method for the nucleophilic trifluoromethylation of carbonyl compounds using this compound as the trifluoromethyl source.[3]

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Carbonyl compound (aldehyde or ketone)

-

Anhydrous diethyl ether (Et₂O)

-

Calcium chloride (CaCl₂)

-

Trifluorotoluene (for NMR standard)

-

Water

-

Standard laboratory glassware and stirring equipment

Procedure:

Part A: Drying of Commercial this compound (Optional, if high water content is a concern)

-

To a solution of commercial this compound (1.0 eq) in anhydrous Et₂O, add anhydrous CaCl₂ (0.33 eq) in portions with vigorous stirring.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the mixture by suction filtration.

-

Remove the solvent from the filtrate under reduced pressure to yield the partially dried product. The water content can be determined by ¹⁹F NMR spectroscopy using an internal standard.[3]

Part B: Nucleophilic Trifluoromethylation

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the dried this compound (1.5 eq) in anhydrous DMF.

-

Cool the solution to -50 °C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of t-BuOK (6.0 eq) in anhydrous DMF.

-

Slowly add the t-BuOK solution to the stirred solution of this compound over 5 minutes, maintaining the temperature at -50 °C.

-

Stir the reaction mixture for 30 minutes at -50 °C.

-

Prepare a solution of the carbonyl compound (1.0 eq) in anhydrous DMF.

-

Add the carbonyl compound solution to the reaction mixture at -50 °C and stir for 1 hour.

-

Allow the reaction mixture to warm to room temperature gradually.

-

Quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired α-(trifluoromethyl) alcohol.

Table 2: Examples of Nucleophilic Trifluoromethylation of Carbonyl Compounds